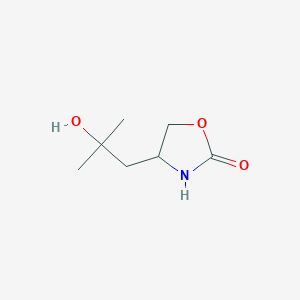![molecular formula C10H13N3OS B12963497 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,5-a]pyrazine core with the thiophene ring attached at the 2-position. Common reagents used in these reactions include aldehydes, amines, and thiophene derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods allow for the efficient and cost-effective production of this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,5-a]pyrazine core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the imidazo[1,5-a]pyrazine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and substituted imidazo[1,5-a]pyrazine derivatives.
Applications De Recherche Scientifique
2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their properties and applications.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also have a fused imidazo ring system but differ in the position and nature of the fused rings
The uniqueness of this compound lies in its specific structural features and the potential for diverse modifications, which can lead to a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C10H13N3OS |
|---|---|
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
2-thiophen-2-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C10H13N3OS/c14-10-12-4-3-11-6-8(12)7-13(10)9-2-1-5-15-9/h1-2,5,8,11H,3-4,6-7H2 |
Clé InChI |
CJFHOLFWSPSFTK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(CN1)CN(C2=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)



